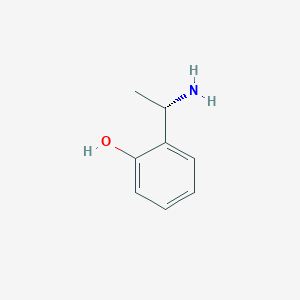
(S)-2-(1-Aminoéthyl)phénol
Vue d'ensemble
Description
(S)-2-(1-Aminoethyl)phenol is a chemical compound that is part of a broader class of organic compounds known as aminophenols. These compounds are characterized by an amino group attached to a phenol moiety. The specific structure and substituents on the phenol ring can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of substituted aminophenol derivatives, such as those related to (S)-2-(1-Aminoethyl)phenol, involves various chemical reactions and conditions. In the first paper, new derivatives of substituted aminophenol were synthesized and characterized using techniques like NMR and FT-IR spectroscopy . Although the exact synthesis of (S)-2-(1-Aminoethyl)phenol is not detailed, similar synthetic routes may be employed, involving the formation of an aminoethyl side chain on the phenol ring.
Molecular Structure Analysis
The molecular structure of substituted aminophenol derivatives is crucial in determining their electronic and photophysical properties. The study in the first paper performed quantum chemical calculations to evaluate the molecular electrostatic potential, atomic charges, and solvent accessible surface . These properties are essential for understanding how (S)-2-(1-Aminoethyl)phenol interacts with other molecules and its behavior in different environments.
Chemical Reactions Analysis
Substituted aminophenols can participate in various chemical reactions due to their functional groups. The amino group can act as a nucleophile, while the phenol moiety can engage in electrophilic aromatic substitution. The first paper does not detail specific reactions for (S)-2-(1-Aminoethyl)phenol, but the synthesized derivatives' reactivity in different solvents was analyzed, which could provide insights into potential reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted aminophenols are influenced by their structure. The first paper discusses the solvatochromism of the synthesized derivatives, which is the change in color due to solvent polarity . This property, along with the dipole moments in the excited and ground states, provides information on the compound's behavior in various solvents. The second paper mentions the saluretic and diuretic activity of a series of 2-(aminomethyl)phenols, indicating that these compounds can have significant biological activities . The most active compounds in this series had specific nuclear substitutions, which could be relevant when considering the properties of (S)-2-(1-Aminoethyl)phenol.
Applications De Recherche Scientifique
Biocatalyseurs et méthodes de synthèse
Des polypeptides de transaminase modifiés ont été développés qui présentent des propriétés améliorées par rapport aux transaminases naturelles. Ces transaminases modifiées peuvent convertir le substrat, la 3'-hydroxyacetophénone en (S)-3-(1-aminoéthyl)-phénol avec un excès énantiomérique et un taux de conversion élevé . Cette méthode est utile dans la production de principes actifs pharmaceutiques .
Production de principes actifs pharmaceutiques (API)
Ce composé est utilisé dans la production de principes actifs pharmaceutiques . Il est particulièrement utile dans la synthèse du (S)-3-(1-aminoéthyl)-phénol et des composés apparentés .
Synthèse du polymère à empreinte ionique Ni(II)
(S)-1-(2-HYDROXYPHÉNYL)ÉTHYLAMINE est utilisé dans la synthèse du polymère à empreinte ionique Ni(II) . Ce polymère a diverses applications analytiques .
Synthèse de fluorophores à base de 2-(2-hydroxyphényl)benzothiazole disubstitués
Ce composé est utilisé dans la synthèse de fluorophores à base de 2-(2-hydroxyphényl)benzothiazole disubstitués <svg class="icon" height="16" p-id="1735" t="170
Mécanisme D'action
Target of Action
The primary target of (S)-2-(1-Aminoethyl)phenol, also known as (S)-1-(2-Hydroxyphenyl)ethylamine, is the transaminase enzyme . This enzyme plays a crucial role in the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol .
Mode of Action
The compound interacts with its target, the transaminase enzyme, through a process known as transamination . The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . This interaction results in the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol .
Biochemical Pathways
The biochemical pathway affected by this compound is the transamination pathway . The downstream effects of this pathway include the synthesis of (S)-3-(1-aminoethyl)-phenol and related compounds, which are useful in the production of active pharmaceutical ingredients .
Result of Action
The result of the compound’s action is the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This conversion is crucial for the synthesis of active pharmaceutical ingredients .
Analyse Biochimique
Biochemical Properties
The biochemical properties of (S)-2-(1-Aminoethyl)phenol are largely determined by its interactions with various biomolecules. For instance, it has been found that this compound can be converted by engineered transaminase polypeptides, which have improved properties compared to naturally occurring transaminases . The nature of these interactions is characterized by the ability of these transaminases to convert the substrate, 3’-hydroxyacetophenone, to (S)-2-(1-Aminoethyl)phenol in enantiomeric excess and high percentage conversion .
Cellular Effects
The available data suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (S)-2-(1-Aminoethyl)phenol involves its interactions with biomolecules at the molecular level. Specifically, it has been found that this compound can bind to transaminase enzymes, leading to enzyme activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of (S)-2-(1-Aminoethyl)phenol vary with different dosages in animal models. Currently, there is limited information available on the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(S)-2-(1-Aminoethyl)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-[(1S)-1-aminoethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWKJWRIYGQFD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






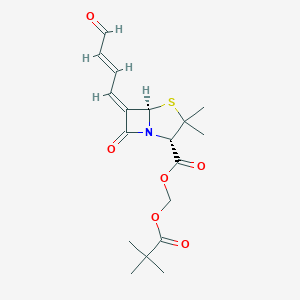
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)
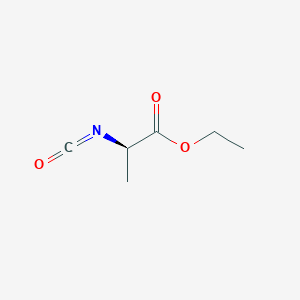

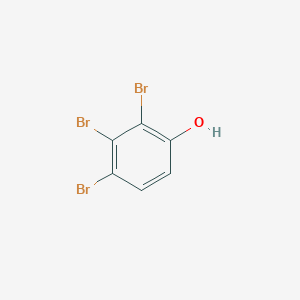
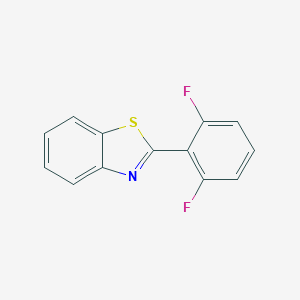
![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)
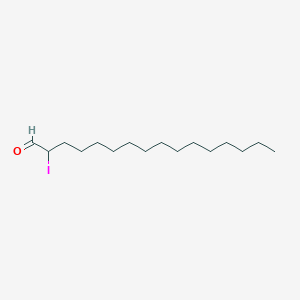
![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)

